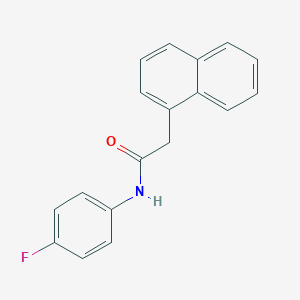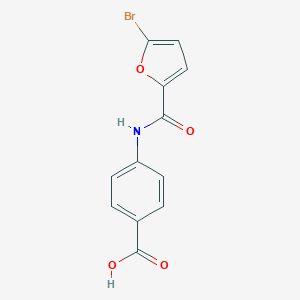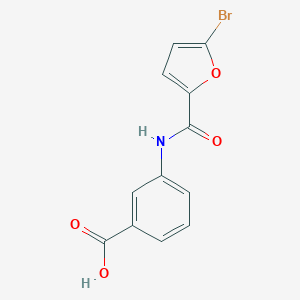
4-methoxyphenyl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxyphenyl pentanoate is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.2536 g/mol . It is an ester derived from valeric acid and 4-methoxyphenol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-methoxyphenyl pentanoate can be synthesized through the esterification of valeric acid with 4-methoxyphenol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the ester is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of valeric acid, 4-methoxyphenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-methoxyphenyl pentanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Valeric acid and 4-methoxyphenol.
Reduction: Valeric alcohol and 4-methoxyphenol.
Substitution: Various substituted esters and phenols.
Applications De Recherche Scientifique
4-methoxyphenyl pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of valeric acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release valeric acid and 4-methoxyphenol, which can then exert their effects on biological systems. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .
Comparaison Avec Des Composés Similaires
Valeric acid: A straight-chain alkyl carboxylic acid with the chemical formula CH₃(CH₂)₃COOH.
4-Methoxyphenol: An aromatic compound with the chemical formula C₇H₈O₂.
Ethyl valerate: An ester derived from valeric acid and ethanol.
Uniqueness: 4-methoxyphenyl pentanoate is unique due to its specific combination of valeric acid and 4-methoxyphenol, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
67001-63-2 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25g/mol |
Nom IUPAC |
(4-methoxyphenyl) pentanoate |
InChI |
InChI=1S/C12H16O3/c1-3-4-5-12(13)15-11-8-6-10(14-2)7-9-11/h6-9H,3-5H2,1-2H3 |
Clé InChI |
ZPDRGYSTSKWYID-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OC1=CC=C(C=C1)OC |
SMILES canonique |
CCCCC(=O)OC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B472575.png)






